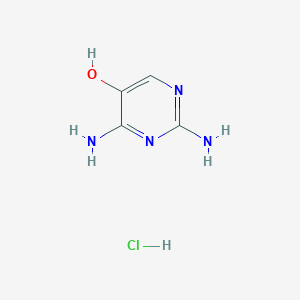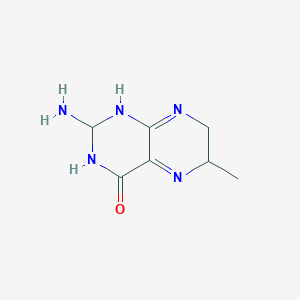
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C11H11F6NO. It is a key intermediate in the synthesis of various pharmaceutical agents, including aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl chloride: This is achieved by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of the Grignard Reagent: The benzyl chloride is then reacted with magnesium in anhydrous ether to form the Grignard reagent.
Addition to an Epoxide: The Grignard reagent is added to an epoxide, such as propylene oxide, to yield the desired product after hydrolysis
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Keto-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol.
Reduction: 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-amine.
Substitution: Various amides and esters depending on the substituent used.
科学研究应用
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of NK-1 receptors.
Medicine: Key intermediate in the synthesis of aprepitant, used to prevent chemotherapy-induced nausea and vomiting.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects primarily through its interaction with the NK-1 receptor. It acts as an antagonist, blocking the receptor and preventing the binding of substance P, a neuropeptide involved in pain and inflammation pathways. This blockade results in the inhibition of the downstream signaling pathways, thereby reducing symptoms associated with NK-1 receptor activation.
相似化合物的比较
Similar Compounds
Aprepitant: A direct derivative used as an antiemetic.
Fosaprepitant: A prodrug of aprepitant with similar properties.
Rolapitant: Another NK-1 receptor antagonist with a longer half-life.
Uniqueness
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic profiles.
属性
IUPAC Name |
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c1-5(18)9(19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHDYCFZWJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)



![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)
![N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt](/img/structure/B12063273.png)


![Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane](/img/structure/B12063282.png)


![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)
